molecular formula C19H15BrN2O5 B3735288 (5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3735288
M. Wt: 431.2 g/mol
InChI Key: HEANTMCCJAQCFA-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-bromobenzaldehyde with 3,4-dimethoxybenzylidene and a pyrimidine-2,4,6-trione derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient heating and cooling systems, and possibly continuous flow reactors to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-fluorophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-methylphenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the bromine atom in the 3-bromophenyl group. This bromine atom can participate in various chemical reactions, providing opportunities for further functionalization and derivatization. Additionally, the combination of the bromophenyl and dimethoxybenzylidene groups may impart unique biological activities to the compound.

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-26-15-7-6-11(9-16(15)27-2)8-14-17(23)21-19(25)22(18(14)24)13-5-3-4-12(20)10-13/h3-10H,1-2H3,(H,21,23,25)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEANTMCCJAQCFA-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
(5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5E)-1-(3-bromophenyl)-5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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